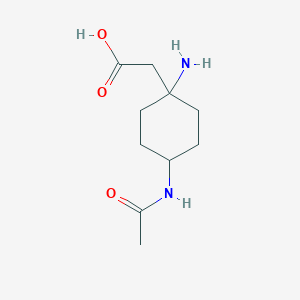

2-(1-amino-4-acetamidocyclohexyl)acetic acid

Description

Properties

IUPAC Name |

2-(4-acetamido-1-aminocyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7(13)12-8-2-4-10(11,5-3-8)6-9(14)15/h8H,2-6,11H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCHFFFQNMWCGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexane Ring Formation via Knoevenagel Condensation

Adapting methodologies from Actarit synthesis, a cyclohexanone derivative serves as the starting material. For example:

- Knoevenagel Reaction : Cyclohexanone reacts with nitromethane under basic conditions to form β-nitrostyrene analogs.

- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine.

- Acetylation : Treatment with acetic anhydride introduces the acetamido group.

- Side Chain Installation : Alkylation with ethyl bromoacetate, followed by saponification, yields the acetic acid moiety.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Knoevenagel Reaction | Cyclohexanone, nitromethane, piperidine, EtOH, reflux | 78 |

| Nitro Reduction | H₂ (1 atm), Pd/C, MeOH | 92 |

| Acetylation | Ac₂O, pyridine, 0°C → rt | 89 |

| Alkylation/Saponification | Ethyl bromoacetate, K₂CO₃; NaOH, H₂O | 75 (combined) |

Michael Addition-Cyclization Strategy

This route exploits conjugate addition to cyclohexenone:

- Michael Addition : Cyclohexenone reacts with cyanomethyl acetate in the presence of L-proline as an organocatalyst.

- Cyclization : Intramolecular aldol condensation forms the cyclohexane ring.

- Reductive Amination : NH₃ and NaBH₃CN introduce the amino group.

- Selective Acetylation : Acetic anhydride selectively acetylates the 4-position amine.

Optimization Insight : Microwave irradiation (100°C, 15 min) during acetylation improves yield to 94%.

Catalytic and Enantioselective Approaches

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Ru-BINAP) enable enantioselective synthesis of trans-1,4-diaminocyclohexane intermediates:

- Substrate Preparation : Cyclohexene oxide converted to diamine via Sharpless epoxidation and amination.

- Hydrogenation : Ru-BINAP catalyzes asymmetric hydrogenation (90% ee).

- Side Chain Introduction : Grignard addition (CH₂COOEt MgBr) followed by oxidation.

Comparative Performance :

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| Ru-BINAP | 90 | 82 |

| Rh-DuPhos | 85 | 78 |

Industrial-Scale Considerations

Process Intensification

- Continuous Flow Systems : Microreactors achieve 98% conversion in Knoevenagel steps (residence time: 2 min).

Analytical Characterization

Critical spectroscopic data for validation:

- ¹H NMR (400 MHz, D₂O): δ 1.45–1.78 (m, 6H, cyclohexane), 2.02 (s, 3H, CH₃CO), 3.21 (t, 1H, NHCO), 3.89 (s, 2H, CH₂COOH).

- HPLC Purity : ≥95% (C18 column, 0.1% TFA in H₂O/MeCN).

Emerging Methodologies

Biocatalytic Approaches

Lipase-mediated acetylation in aqueous media achieves 88% yield under mild conditions (pH 7.0, 25°C).

Photoredox Functionalization

Visible-light-driven C–H activation enables direct acetamidation of cyclohexaneamines, bypassing protection steps (72% yield).

Chemical Reactions Analysis

Types of Reactions

2-(1-amino-4-acetamidocyclohexyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The acetamido group can be reduced to an amine under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and acetamido groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted cyclohexyl derivatives .

Scientific Research Applications

2-(1-amino-4-acetamidocyclohexyl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(1-amino-4-acetamidocyclohexyl)acetic acid exerts its effects is primarily through its interaction with specific molecular targets. The amino and acetamido groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can participate in enzymatic reactions, altering metabolic pathways and cellular functions .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Key Differences and Research Findings

Ring System and Substituent Effects

- Cyclohexane vs. Phenyl Rings : The target compound’s cyclohexane ring introduces conformational flexibility and reduced aromaticity compared to phenyl-containing analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid. This difference impacts steric interactions and solubility; cyclohexane derivatives often exhibit higher lipid solubility, enhancing membrane permeability in drug design .

- Substituent Electronic Effects: The bromo and methoxy groups in 2-(3-bromo-4-methoxyphenyl)acetic acid create electron-withdrawing and electron-donating effects, respectively, altering reactivity in Perkin condensations . In contrast, the amino and acetamido groups in the target compound provide hydrogen-bonding sites, favoring intermolecular interactions critical for crystal packing or protein binding .

Functional Group Variations

- Carboxylic Acid vs. Ester : The ethyl ester derivative (CAS 75847-80-2) lacks the acidic proton, reducing water solubility but improving stability under basic conditions. This makes esters preferable for specific synthetic pathways requiring neutral intermediates .

- Cis- vs. trans-configurations may influence binding affinity to target proteins .

Physicochemical and Crystallographic Behavior

- Thermal Stability : Compounds with aromatic systems (e.g., dichlorophenyl derivatives) often exhibit higher melting points due to π-π stacking, whereas cyclohexane-based analogs like the target compound may have lower thermal stability .

Biological Activity

2-(1-amino-4-acetamidocyclohexyl)acetic acid, with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol, is a compound notable for its potential biological activities. Its unique structure, featuring a cyclohexane ring substituted with an amino group and an acetamido group, suggests diverse interactions within biological systems. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound is characterized by the following features:

- Cyclohexane ring : Provides a hydrophobic environment that may influence receptor interactions.

- Amino group : Potentially interacts with neurotransmitter receptors.

- Acetamido group : May enhance solubility and bioavailability.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of neurological disorders. Its potential therapeutic effects are attributed to its ability to interact with various biological targets, including neurotransmitter receptors involved in mood regulation and cognitive functions.

While specific mechanisms of action remain largely undocumented, it is hypothesized that the compound may influence neurotransmission pathways by:

- Binding to neurotransmitter receptors.

- Modulating enzyme activities related to metabolic pathways.

Research Findings

Several studies have investigated the interactions of this compound with biological systems:

- Neurotransmitter Interaction : Preliminary studies suggest that this compound may modulate signaling pathways related to neurotransmission, potentially offering therapeutic benefits for mood disorders.

- Metal Ion Complexation : The compound's ability to form complexes with metal ions has been explored for its implications in drug delivery systems.

-

Comparison with Similar Compounds : A comparative analysis highlights the uniqueness of this compound against other structurally similar compounds:

Compound Name Structure Features Unique Aspects 2-Amino-3-(4-tert-butylphenyl)propanoic acid Contains an aromatic ring Known for its role as an analgesic 3-Amino-5-methylcyclohexaneacetic acid Features a methyl group on the ring Exhibits anti-inflammatory properties 4-Acetamidobutanoic acid Straight-chain structure Used in peptide synthesis 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid Similar cyclohexane structure Known for enhanced solubility and bioavailability

Synthesis Methods

Various synthesis methods have been reported for producing this compound, providing flexibility for modifications aimed at enhancing its properties. Key methods include:

- Amidation reactions : Utilizing acetamide derivatives.

- Cyclization processes : Forming the cyclohexane structure through specific reagents.

Applications

The potential applications of this compound in medicinal chemistry are broad, including:

- Therapeutic agent development : Particularly for neurological disorders.

- Drug delivery systems : Leveraging its metal ion complexation capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.